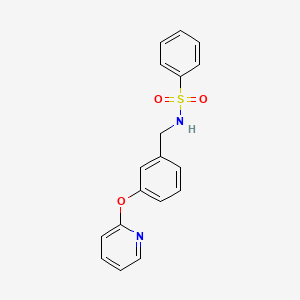

N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide” is a chemical compound with the CAS Number: 877459-36-4 . It has a molecular weight of 340.4 . The compound is solid in its physical form .

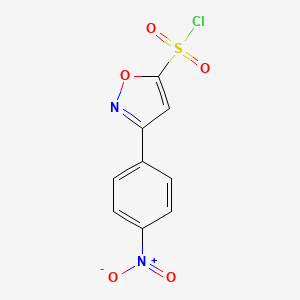

Molecular Structure Analysis

The IUPAC name of the compound is N-[3-(benzyloxy)-2-pyridinyl]benzenesulfonamide . The InChI code is 1S/C18H16N2O3S/c21-24(22,16-10-5-2-6-11-16)20-18-17(12-7-13-19-18)23-14-15-8-3-1-4-9-15/h1-13H,14H2,(H,19,20) .Physical And Chemical Properties Analysis

The compound has a melting point range of 153-158°C .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

One notable application of N-pyridin-3-yl-benzenesulfonamide derivatives is their antimicrobial activity. A study by Ijuomah et al. (2022) detailed the synthesis of N-pyridin-3-yl-benzenesulfonamide and its significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The compound was synthesized via a one-pot reaction and showed great antimicrobial potential at various concentrations, underscoring its potential as a basis for developing new antimicrobial agents (Ijuomah, Ike, & Obi, 2022).

Catalytic Applications

In the realm of catalysis, derivatives of N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide have been explored for their potential in transfer hydrogenation processes. Ruff et al. (2016) synthesized derivatives alongside Cp*IrIIICl complexes for efficient transfer hydrogenation of ketones, diones, and β-ketoesters without the need for dried, degassed substrates, or basic additives. This research highlights the compound's utility in facilitating chemical transformations, making it valuable for synthetic chemistry applications (Ruff, Kirby, Chan, & O'Connor, 2016).

Photophysicochemical Properties

The photophysicochemical properties of N-(pyridin-2-yl)benzenesulfonamide derivatives have also been studied, particularly in the context of zinc(II) phthalocyanine complexes. Öncül et al. (2021) synthesized a zinc(II) phthalocyanine derivative with N-(pyridin-2-yl)benzenesulfonamide substituents, investigating its spectroscopic, photophysical, and photochemical properties. The findings suggest promising applications in photocatalysis, leveraging the compound's photosensitizing abilities (Öncül, Öztürk, & Pişkin, 2021).

Anticancer Activity

Furthermore, the anticancer activity of N-(pyridin-2-yl)benzenesulfonamide derivatives has been explored. Ghorab and Al-Said (2012) synthesized novel indenopyridine derivatives exhibiting potent in vitro activity against the breast cancer cell line MCF7, with certain compounds displaying higher potency than Doxorubicin, a commonly used chemotherapeutic agent. This research underscores the potential therapeutic applications of these compounds in oncology (Ghorab & Al-Said, 2012).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P311, P305 + P351 + P338, P332 + P313, P337 + P313, P362, P402 + P404, P501 .

Eigenschaften

IUPAC Name |

N-[(3-pyridin-2-yloxyphenyl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c21-24(22,17-9-2-1-3-10-17)20-14-15-7-6-8-16(13-15)23-18-11-4-5-12-19-18/h1-13,20H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWAMQKIBHMBQOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyclopentyl-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2994083.png)

![1-{4-[(4-Benzylpiperazin-1-yl)carbonyl]benzyl}-4-methyl-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B2994085.png)

![N-(4-ethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2994086.png)

![2-[(2-Chlorobenzyl)thio]-1,4,5,6-tetrahydropyrimidine hydrochloride](/img/structure/B2994090.png)

![4-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2994091.png)

![N-(4-fluorobenzyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2994095.png)